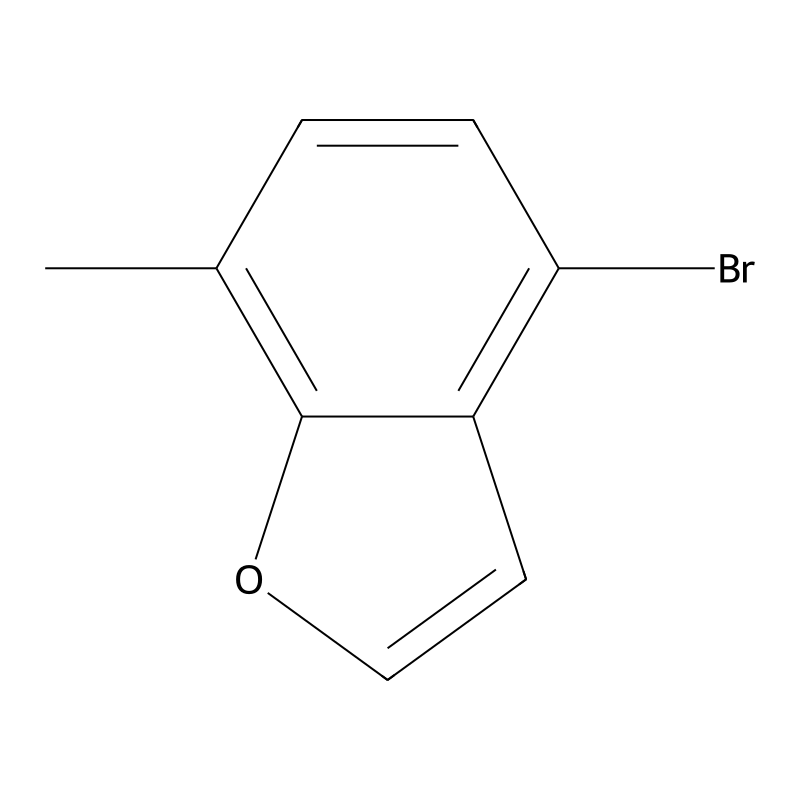

4-Bromo-7-methyl-1-benzofuran

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Bromo-7-methyl-1-benzofuran is an organic compound characterized by the presence of a bromine atom at the fourth position and a methyl group at the seventh position of the benzofuran ring system. Its molecular formula is with a molecular weight of approximately 211.06 g/mol. The compound features a fused ring structure that combines a benzene ring with a furan, contributing to its unique chemical properties and potential biological activities .

- Electrophilic Substitution Reactions: The bromine atom can be replaced by other electrophiles, allowing for the synthesis of various derivatives.

- Oxidation Reactions: The methyl group at the 7-position can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

- Nucleophilic Substitution: The bromine atom can participate in nucleophilic substitution reactions, where nucleophiles can replace the bromine atom, leading to diverse functionalized products.

Research indicates that benzofuran derivatives, including 4-bromo-7-methyl-1-benzofuran, exhibit significant biological activities. These compounds have been found to possess:

- Anticancer Properties: Some studies suggest that benzofuran derivatives can inhibit cancer cell growth, with specific compounds showing promising results against various cancer cell lines .

- Antimicrobial Activity: Compounds related to benzofurans have demonstrated effectiveness against bacteria and fungi, indicating potential as antimicrobial agents .

- Anti-inflammatory Effects: Certain benzofuran derivatives are noted for their ability to modulate inflammatory pathways, which may contribute to their therapeutic potential in treating inflammatory diseases .

The synthesis of 4-bromo-7-methyl-1-benzofuran can be achieved through several methods:

- Bromination of Benzofuran: Benzofuran can be treated with bromine in an appropriate solvent to introduce the bromine atom at the desired position.

- Methylation: The introduction of the methyl group can be performed using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

- Lewis Acid-Catalyzed Reactions: Utilizing Lewis acids can facilitate the formation of complex benzofuran derivatives through various coupling reactions .

4-Bromo-7-methyl-1-benzofuran has potential applications in various fields:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting cancer or infectious diseases.

- Chemical Research: It serves as an intermediate in organic synthesis for creating more complex molecules.

- Material Science: Compounds with similar structures are being investigated for their properties in polymer science and materials engineering.

Studies on 4-bromo-7-methyl-1-benzofuran's interactions with biological systems are essential to understanding its pharmacological effects. Interaction studies often focus on:

- Binding Affinity: Assessing how well the compound binds to specific biological targets such as enzymes or receptors.

- Mechanism of Action: Investigating how the compound exerts its biological effects at the molecular level.

- Synergistic Effects: Evaluating how this compound interacts with other drugs or compounds to enhance therapeutic efficacy or reduce side effects .

Several compounds share structural similarities with 4-bromo-7-methyl-1-benzofuran. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 7-Bromo-1-benzofuran | Bromine at position 7 | Less sterically hindered than 4-bromo variant |

| 4-Methyl-1-benzofuran | Methyl group at position 4 | Lacks bromine, altering reactivity and biological activity |

| 2-Bromo-3-methylbenzofuran | Bromine at position 2 | Different substitution pattern affecting properties |

| 5-Bromo-2-methylbenzofuran | Bromine at position 5 | May exhibit different biological activities due to substitution location |

These comparisons highlight how variations in substitution patterns influence chemical reactivity and biological properties, emphasizing the uniqueness of 4-bromo-7-methyl-1-benzofuran within this class of compounds.